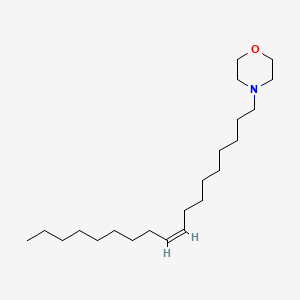

(Z)-4-(Octadec-9-en-1-yl)morpholine

Description

(Z)-4-(Octadec-9-en-1-yl)morpholine is a morpholine derivative characterized by a long unsaturated aliphatic chain (octadecenyl group) in the Z-configuration attached to the morpholine ring. Morpholine, a six-membered heterocyclic compound containing one oxygen and one nitrogen atom, serves as a versatile scaffold in medicinal and materials chemistry due to its polarity and hydrogen-bonding capacity .

Properties

CAS No. |

84696-69-5 |

|---|---|

Molecular Formula |

C22H43NO |

Molecular Weight |

337.6 g/mol |

IUPAC Name |

4-[(Z)-octadec-9-enyl]morpholine |

InChI |

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23/h9-10H,2-8,11-22H2,1H3/b10-9- |

InChI Key |

OSNVKHBQAYVRFA-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCN1CCOCC1 |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(Octadec-9-en-1-yl)morpholine typically involves the reaction of morpholine with an appropriate octadec-9-en-1-yl halide under basic conditions. A common method includes:

Reactants: Morpholine and octadec-9-en-1-yl bromide.

Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure: The mixture is stirred at elevated temperatures (around 60-80°C) for several hours to ensure complete reaction.

Purification: The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

On an industrial scale, the production of (Z)-4-(Octadec-9-en-1-yl)morpholine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(Octadec-9-en-1-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The alkene group can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: The alkene can be hydrogenated to form the corresponding alkane using hydrogen gas and a palladium catalyst.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) under mild conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

Oxidation: Epoxides, diols.

Reduction: Saturated alkanes.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

While the search results do not provide an exhaustive list of applications for “(Z)-4-(Octadec-9-en-1-yl)morpholine," they do offer insights into its chemical properties, synthesis, and related compounds that suggest potential applications. 4-((Z)-Octadec-9-enyl)morpholinium acetate, a compound structurally similar, exhibits biological activity, particularly antimicrobial properties.

Potential Applications Based on Research:

- Antimicrobial Applications : 4-((Z)-Octadec-9-enyl)morpholinium acetate, which shares structural similarities with (Z)-4-(Octadec-9-en-1-yl)morpholine, has shown antimicrobial properties, disrupting microbial membranes and leading to cell lysis.

- Drug Delivery Systems : Due to their ability to solubilize various pharmaceutical compounds, ionic liquids like 4-((Z)-Octadec-9-enyl)morpholinium acetate have potential applications in drug delivery systems.

- Green Chemistry : Ionic liquids such as 4-((Z)-Octadec-9-enyl)morpholinium acetate are suitable for use in green chemistry as solvents due to their low volatility and high thermal stability.

- Industrial Applications : Applications may include use as a solvent, catalyst, or surfactant in various chemical processes.

- Material Science : Due to its ionic liquid nature combined with a long-chain fatty acid moiety, 4-((Z)-Octadec-9-enyl)morpholinium acetate possesses unique physicochemical properties, such as low volatility, high thermal stability, and unique biological activities, making it useful in material science.

- Synthesis of Quantum Dots: (Z)-N-(octadec-9-enyl)morpholine-4-carboselenoamide and (Z)-1-(octadec-9-enyl)-3-phenylthiourea can be used in the synthesis of Core/Shell Cd0.25Zn0.75Se/ZnS QDs .

- Bio-based Flocculant : A bio-based flocculant called 4-benzyl-4-(2-oleamidoethylamino-2-oxoethyl) morpholin-4-ium chloride can be created using crude olive pomace oil to deal with waste generated by the food industry .

** synthesis of (Z)-N-(octadec-9-enyl)morpholine-4-carboselenoamide** :

- To a stirred solution of (Z)-1-isocyanooctadec-9-ene (0.01 mol) in dry CH2Cl2, morpholine (0.02 mol) was added.

- The reaction mixture was stirred for 1 h without any exposure to light.

- After the solvent evaporation, a light-yellow semisolid was collected with a quantitative reaction yield.

** synthesis of (Z)-1-(octadec-9-enyl)-3-phenylthiourea** :

- To a stirred solution of phenyl isothiocyanate (0.05 mol) in dry CH2Cl2 (75 mL), oleylamine (0.05 mol) was added dropwise with permanent stirring at room temperature (exothermic process).

- The reaction was stirred for one hour under the monitoring by TLC (CH2Cl2).

- After distilling off the solvent, the semisolid was obtained with quantitative yield.

Mechanism of Action

The mechanism of action of (Z)-4-(Octadec-9-en-1-yl)morpholine depends on its application:

Antimicrobial Activity: The compound disrupts microbial cell membranes due to its amphiphilic structure, leading to cell lysis.

Surfactant Properties: It reduces surface tension by aligning at the interface of water and oil, stabilizing emulsions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (Z)-4-(Octadec-9-en-1-yl)morpholine with structurally analogous morpholine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Substituent Variations

Physicochemical Properties

*Inferred from substituent hydrophobicity; longer chains increase retention in reversed-phase HPLC.

Research Findings and Implications

- Structural-Activity Relationships (SAR): Lipophilicity vs. Bioactivity: While VPC-14228 and triazole hybrids prioritize aromatic/heterocyclic substituents for target engagement, the target compound’s aliphatic chain may favor non-specific interactions (e.g., membrane disruption). Chromatographic Behavior: Longer alkyl/alkenyl chains increase retention time, as seen in comparisons between propynyl (1.31 min) and chloroethyl (1.32 min) derivatives . The target compound’s retention time is expected to exceed these values significantly.

- Gaps and Contradictions: No direct evidence exists for the biological activity or synthetic protocols of (Z)-4-(Octadec-9-en-1-yl)morpholine, requiring extrapolation from analogs. The antioxidant activity of triazole-morpholine hybrids contrasts with the lack of such data for the target compound, underscoring the need for tailored assays.

Biological Activity

(Z)-4-(Octadec-9-en-1-yl)morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

(Z)-4-(Octadec-9-en-1-yl)morpholine features a long hydrophobic alkyl chain, which is characteristic of many bioactive fatty acid derivatives. The presence of the morpholine ring contributes to its biological activity, as heterocyclic compounds often exhibit diverse pharmacological effects.

Synthesis Methods

The synthesis of (Z)-4-(Octadec-9-en-1-yl)morpholine can be achieved through various methods, including:

- One-pot Synthesis : This method allows for the rapid formation of the compound using readily available reagents. The process typically involves the reaction of morpholine with an appropriate fatty acid derivative under controlled conditions .

- Cation Exchange Methods : Recent advancements have introduced cation exchange techniques that enhance the yield and purity of synthesized compounds, including derivatives like (Z)-N-(octadec-9-enyl)morpholine-4-carboselenoamide .

Antimicrobial Properties

Research indicates that (Z)-4-(Octadec-9-en-1-yl)morpholine and its derivatives exhibit significant antimicrobial activity. In a study evaluating various compounds, it was found that many derivatives displayed good activity against a range of pathogens, including:

- Candida albicans

- Aspergillus niger

- Escherichia coli

- Staphylococcus aureus

The compounds showed varying degrees of effectiveness, with some demonstrating moderate activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Fatty acid-derived heterocycles have been shown to possess anti-inflammatory and antioxidant capabilities, which are crucial in cancer therapy. These properties may contribute to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Case Study 1: Antimicrobial Screening

A comprehensive screening of several morpholine derivatives, including (Z)-4-(Octadec-9-en-1-yl)morpholine, revealed promising results against several fungal strains. The study employed standard methods to measure the zone of inhibition, comparing results with established antibiotics as controls. The findings indicated that certain derivatives were effective against resistant strains of fungi .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that (Z)-4-(Octadec-9-en-1-yl)morpholine can induce cytotoxic effects on specific cancer cell lines. The mechanism appears to involve oxidative stress pathways leading to cell death. Concentration-dependent studies revealed an IC50 value that suggests significant potential for further development in cancer therapeutics .

Summary of Biological Activities

| Activity Type | Effectiveness | Notes |

|---|---|---|

| Antimicrobial | Good against C. albicans, E. coli | Moderate activity against S. aureus |

| Anticancer | Induces apoptosis in cancer cells | Mechanism involves oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.